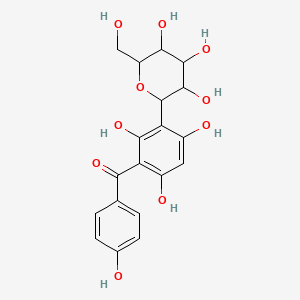

Iriflophenone 3-C-beta-D-glucopyranoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Iriflophenone 3-C-beta-D-glucopyranoside can be isolated from plant sources using column chromatography techniques . The process involves the use of LH20 Sephadex, followed by medium-pressure liquid chromatography (MPLC) with silica gel 60, and purification by preparative thin-layer chromatography (TLC) . Spectroscopic techniques such as UV-Vis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) are employed for structural elucidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the isolation from plant sources remains a primary method. Advances in biotechnological approaches may offer future avenues for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Iriflophenone 3-C-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation and substitution . Its antioxidant activity is notable, although it does not exhibit radical scavenging ability against DPPH but scavenges ABTS+ and peroxyl radicals .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include silica gel for chromatography and various solvents for extraction and purification .

Major Products Formed

The major products formed from the reactions of this compound are primarily its oxidized forms and derivatives with enhanced biological activities .

Aplicaciones Científicas De Investigación

Iriflophenone 3-C-beta-D-glucopyranoside has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which Iriflophenone 3-C-beta-D-glucopyranoside exerts its effects involves its interaction with bacterial cell walls, leading to disruption and inhibition of bacterial growth . Its antioxidant activity is attributed to its ability to scavenge specific radicals, thereby protecting cells from oxidative damage .

Comparación Con Compuestos Similares

Similar Compounds

Iriflophenone 3-C-glucoside: Shares similar antioxidant properties but differs in its radical scavenging abilities.

(3-beta-D-Glucopyranosyl-2,4,6-trihydroxyphenyl) (4-hydroxyphenyl)methanone: Another compound with similar structural features and biological activities.

Uniqueness

Iriflophenone 3-C-beta-D-glucopyranoside stands out due to its potent antibacterial activity and specific antioxidant mechanisms . Its unique combination of properties makes it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

Iriflophenone 3-C-beta-D-glucopyranoside (i3CβDGP) is a naturally occurring compound primarily isolated from the fern Dryopteris ramosa and the leaves of Aquilaria species. This article explores its biological activities, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

This compound is a C-glycoside, which is characterized by a glucose moiety linked to the iriflophenone core. The compound's molecular formula is C₁₅H₁₈O₇, with a molecular weight of approximately 318.30 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of i3CβDGP against various bacterial strains. The minimum inhibitory concentrations (MIC) of i3CβDGP against selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Comparison (Cefixime) |

|---|---|---|

| Klebsiella pneumoniae | 31.1 ± 7.2 | 62.5 ± 7.2 |

| Staphylococcus aureus | 62.5 ± 7.2 | 62.5 ± 7.2 |

| Escherichia coli | 62.5 ± 7.2 | 62.5 ± 7.2 |

| Bacillus subtilis | 125 ± 7.2 | 62.5 ± 7.2 |

The compound exhibited strong antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli, while showing less efficacy against Bacillus subtilis . These findings support its traditional use in treating gastrointestinal infections.

Cytotoxicity

The cytotoxic effects of i3CβDGP were evaluated using the brine shrimp lethality test (BSLT). The lethal dose (LD50) was determined to be approximately , indicating low toxicity . This suggests that while i3CβDGP has antimicrobial properties, it may not pose significant cytotoxic risks at therapeutic doses.

Antioxidant Activity

This compound also exhibits antioxidant properties, although its effectiveness varies with different assays:

- DPPH Assay : No significant radical scavenging activity was observed.

- ABTS Assay : Moderate scavenging ability with a TEAC value of .

- ORAC Assay : Higher scavenging capability with a TEAC value of .

These results indicate that i3CβDGP can scavenge peroxyl radicals effectively, making it a potential candidate for antioxidant therapies .

The biological activities of i3CβDGP can be attributed to its ability to inhibit specific enzymes and interact with cellular components:

- α-Glucosidase Inhibition : i3CβDGP has been shown to inhibit α-glucosidase more effectively than acarbose, suggesting potential applications in managing diabetes by reducing carbohydrate absorption .

- Antimicrobial Mechanism : The exact mechanism by which i3CβDGP exerts its antimicrobial effects is still under investigation but may involve disrupting bacterial cell wall synthesis or function.

Case Studies and Ethnomedicinal Use

Research on the ethnomedicinal applications of Dryopteris ramosa has highlighted its traditional use in treating gastrointestinal disorders in various cultures . The isolation and characterization of i3CβDGP from this plant underscore its relevance in modern pharmacology.

Propiedades

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.